molecular formula C16H12N2O2 B12875802 4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one

4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12875802
M. Wt: 264.28 g/mol
InChI Key: VRNQDHJNYABNSZ-GXDHUFHOSA-N
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Description

4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one (CAS 84019-96-5) is a specialized oxazolone derivative, also known as an azlactone, that serves as a versatile building block in organic synthesis and possesses significant potential in pharmacological research. This compound features a core 5-membered oxazolone heterocycle, a structure of high interest in modern drug discovery due to its presence in various bioactive molecules . The compound is synthesized from appropriate substituted aldehydes via an Erlenmeyer-Plochl reaction . In research settings, this compound and its structural analogs have demonstrated a promising profile of biological activities. Oxazolones are recognized for their potent anti-lipid peroxidation activity and function as strong lipoxygenase (LOX) inhibitors , with IC50 values reaching the micromolar range . LOX enzymes are implicated in the inflammatory pathway through the metabolism of arachidonic acid . Furthermore, related benzamide derivatives show strong anti-inflammatory and antinociceptive (pain-blocking) effects in model systems, such as in the inhibition of carrageenin-induced paw edema . The 4-amino substituent on the benzylidene ring may contribute to the compound's properties by influencing its electronic structure and interactions with biological targets. As a synthetic intermediate, azlactones are valuable precursors for the preparation of amino acids, peptides, and other heterocyclic systems . The reactivity of the oxazolone ring allows for various modifications, making it a versatile scaffold for generating diverse chemical libraries for research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

(4E)-4-[(4-aminophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H12N2O2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H,17H2/b14-10+

InChI Key

VRNQDHJNYABNSZ-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)N)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthesis of Hippuric Acid Derivative (Benzoylglycine)

  • Reagents: Glycine, benzoyl chloride (or substituted benzoyl chlorides)
  • Procedure: Glycine is dissolved in a cold aqueous sodium hydroxide solution (10% NaOH). The benzoyl chloride is added dropwise with vigorous stirring at low temperature (0–5 °C) to control the reaction rate and avoid side reactions.
  • Workup: After completion, the reaction mixture is acidified with hydrochloric acid to precipitate the hippuric acid derivative, which is filtered, washed, dried, and recrystallized from suitable solvents such as ethanol or carbon tetrachloride.
  • Yield: Typically high, around 75–85% depending on conditions and purity of reagents.

Cyclocondensation with 4-Aminobenzaldehyde

  • Reagents: Hippuric acid derivative, 4-aminobenzaldehyde, acetic anhydride or polyphosphoric acid (PPA)
  • Procedure: The hippuric acid derivative and 4-aminobenzaldehyde are mixed with acetic anhydride and glacial acetic acid or with polyphosphoric acid as a dehydrating agent. The mixture is refluxed at approximately 80–90 °C for 3–4 hours.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction, typically with solvent systems such as methanol:ether:n-hexane (1:3:2) or ethyl acetate/n-hexane.
  • Isolation: After completion, the reaction mixture is cooled and poured into crushed ice to precipitate the product. The solid is filtered, washed, and recrystallized from ethanol or other suitable solvents.
  • Yield: High yields reported, often between 75% and 97%, depending on the exact conditions and purity of starting materials.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Melting Point (°C) Characterization Techniques
Hippuric acid derivative synthesis Glycine + benzoyl chloride, 0–5 °C, NaOH aq. 75–85 ~187 (benzoylglycine) Melting point, elemental analysis
Cyclocondensation Hippuric acid derivative + 4-aminobenzaldehyde, Ac2O/AcOH, reflux 4 h at 80 °C 75–97 ~169–170 FTIR, ¹H NMR, ¹³C NMR, TLC

Mechanistic Insights and Reaction Conditions

  • The Erlenmeyer–Plöchl reaction mechanism involves initial formation of an amide intermediate from hippuric acid, followed by intramolecular cyclization and dehydration to form the oxazolone ring.
  • The presence of acetic anhydride or polyphosphoric acid facilitates dehydration and ring closure.
  • The benzylidene substituent is introduced via condensation with the aromatic aldehyde (4-aminobenzaldehyde), forming a double bond conjugated with the oxazolone ring.
  • Reaction temperature control (80–90 °C) and reaction time (3–4 hours) are critical for optimal yield and purity.
  • The reaction is typically performed under solvent-free or minimal solvent conditions, enhancing environmental and economic efficiency.

Characterization and Purity Assessment

  • FTIR Spectroscopy: Characteristic absorption bands include lactone carbonyl (~1650–1790 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹), and NH2 group vibrations (~3400 cm⁻¹).
  • NMR Spectroscopy: ¹H NMR shows signals for aromatic protons, the benzylidene proton (typically a singlet or doublet around 7–8 ppm), and NH2 protons. ¹³C NMR confirms the carbonyl carbon and aromatic carbons.
  • Melting Point: Sharp melting points consistent with literature values confirm purity.
  • Chromatography: TLC and column chromatography are used for purity checks and isolation.

Summary Table of Preparation Methods from Literature

Reference Starting Materials Key Reagents Conditions Yield (%) Notes
Saour et al., 2015 Hippuric acid + aromatic aldehydes Acetic anhydride, AcOH Reflux 80 °C, 4 h 85 Characterized by FTIR, NMR
ACS J. Chem. Educ., 2015 Hippuric acid + 4-nitrobenzaldehyde Solvent-free Erlenmeyer–Plöchl 90 °C, 4 h Up to 97 No chromatography needed
PMC, 2017 Benzoyl chloride + glycine, then + benzaldehydes SOCl2, NaOH, PPA Reflux, 80–90 °C 75 Purified by column chromatography
Rasayan J., 2011 Benzoylglycine + substituted benzaldehydes Acetic anhydride, AcOH Reflux 80 °C, 4 h 75–83 Recrystallization purification

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced benzyl compounds, and various substituted aromatic compounds .

Scientific Research Applications

4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one exerts its effects involves its interaction with various molecular targets. The compound can intercalate with DNA, disrupting its function and leading to cell death. It also interacts with proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

The biological, chemical, and physical properties of 4-(4-aminobenzylidene)-2-phenyloxazol-5(4H)-one are influenced by substituents on the benzylidene group. Below is a detailed comparison with key analogues:

Table 1: Comparative Analysis of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives

Substituent (Position) Compound Name Key Properties & Findings References
-NH₂ (para) This compound Potential for bioactivity due to amino group; used as an intermediate in drug synthesis.
-OCH₃ (para) 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one Forms nanoparticles (nanobelts, rods) with bathochromic shifts in emission spectra.
-Br (para) 4-(4-Bromobenzylidene)-2-phenyloxazol-5(4H)-one Hydrolyzes to unreported acrylic acid derivatives in glacial acetic acid.
-Cl (para) 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one Exhibits cytotoxicity (IC₅₀ data); mp 187–189.5°C; distinct IR/NMR peaks.
-F (para) 4-(4-Fluorobenzylidene)-2-phenyloxazol-5(4H)-one Structural similarity (76.19%) to CHEMBL1972440; tested in NCI60 assays with pIC₅₀ ~3.
-N(CH₃)₂ (para) 4-(4-Dimethylaminobenzylidene)-2-phenyloxazol-5(4H)-one Enhanced dipole moment for optical applications; used in asymmetric synthesis.

Impact of Substituents on Reactivity

  • Electron-Withdrawing Groups (e.g., -Br, -Cl): Increase susceptibility to hydrolysis. For example, the bromo derivative hydrolyzes to acrylic acid under acidic conditions , while the chloro analogue remains stable enough for cytotoxicity studies .
  • Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Enhance thermal stability and optical properties. The methoxy derivative forms nanobelts with unique emission profiles , and the dimethylamino variant exhibits solvent-dependent spectral shifts .

Biological Activity

4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies that highlight its therapeutic potential.

  • IUPAC Name: this compound
  • Molecular Formula: C16H14N2O
  • Molecular Weight: 266.30 g/mol
  • CAS Number: 18776-75-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to apoptosis in cancer cells.
  • Protein Interaction: It inhibits certain proteins involved in cellular signaling pathways, thereby modulating biological responses such as inflammation and cell proliferation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity:
    • Several studies have documented the anticancer properties of oxazolones, including derivatives like this compound. The compound has shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Anti-inflammatory Effects:
    • The compound demonstrates significant anti-inflammatory activity. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .
  • Antioxidant Properties:
    • It has been reported to exhibit antioxidant activity, which helps in reducing oxidative stress within cells. This property is crucial for protecting cells from damage caused by free radicals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines,
Anti-inflammatoryInhibits COX-2 and reduces cytokine production ,
AntioxidantReduces oxidative stress ,

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells (MCF-7) demonstrated that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, leading to increased cytochrome c release from mitochondria.

Case Study: Anti-inflammatory Effects

In an investigation assessing the anti-inflammatory properties, the compound was tested in carrageenan-induced paw edema models in rats. Results indicated a marked reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction: The condensation of 4-aminobenzaldehyde with 2-phenyloxazole-5(4H)-one under acidic conditions.
  • Catalysts Used: Common catalysts include p-toluenesulfonic acid to facilitate the reaction process.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-aminobenzylidene)-2-phenyloxazol-5(4H)-one?

Q. What solvent effects influence its optical properties?

Solvatochromic shifts in UV-Vis spectra (e.g., λmax 350–450 nm) correlate with solvent polarity. Polar solvents (e.g., DMSO) induce bathochromic shifts due to stabilization of the excited state . Computational methods (TD-DFT) predict solvent-dependent transitions .

Advanced Research Questions

Q. How can this compound serve as a precursor for enzyme inhibitors?

Derivatives of 4-(arylidene)-2-phenyloxazol-5(4H)-one exhibit inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms.

  • Methodology :
  • Synthesize sulfonamide derivatives via condensation with sulfaguanidine or sulfadiazine .

  • Assess inhibition using in vitro enzymatic assays (e.g., Ellman’s method for AChE) .
    Data Table :

    DerivativeTarget EnzymeKi (nM)Reference
    Compound 5AChE11.68 ± 1.45
    Compound 4hCA I19.53 ± 1.23

Q. What mechanisms explain its reactivity in Friedel-Crafts domino reactions?

Oxazolonium perchlorate derivatives undergo sequential Friedel-Crafts alkylation and acylation with arenes (e.g., toluene) under AlCl3 catalysis. The process forms fused indenones or tetralones via electrophilic aromatic substitution . Key steps:

  • Activation : Generate oxazolonium salts using acetic anhydride and perchloric acid.
  • Reaction : Optimize AlCl3 concentration (1–2 equiv) and temperature (80–100°C) for regioselectivity .

Q. How can computational modeling resolve contradictions in solvatochromic data?

Discrepancies in experimental vs. theoretical λmax values arise from solvent polarity and hydrogen bonding. Address this by:

  • Using PCM-TD-DFT models to simulate solvent effects .
  • Validating with Kamlet-Taft parameters for solvent-solute interactions .

Q. What strategies improve synthetic yields in complex derivatization?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) .
  • Catalysts : Iron(III) phosphate or Cu(I) iodide enhances cyclization efficiency in multi-step reactions .

Methodological Considerations

Q. How to troubleshoot unexpected byproducts in Erlenmeyer-Plöchl reactions?

Common issues include:

  • Hydration of intermediates : Use anhydrous solvents (e.g., acetic anhydride) to suppress hydrolysis .
  • Z/E isomerization : Monitor via NOESY NMR to confirm configuration .

Q. What techniques validate bioactivity in cellular models?

  • Cytotoxicity assays : MTT or Annexin V staining for apoptosis .
  • Molecular docking : AutoDock Vina predicts binding affinities to targets like tyrosinase .

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